molecular formula C19H19N3O2S B11643434 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B11643434
M. Wt: 353.4 g/mol
InChI Key: VLASJDMBMVFGGD-ATVHPVEESA-N
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Description

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a methoxyphenyl group, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Interhalogens: Compounds containing two or more different halogen atoms, which can exhibit similar reactivity patterns.

Uniqueness

(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H19N3O2S/c1-21(2)14-6-4-13(5-7-14)12-17-18(23)22(19(25)20-17)15-8-10-16(24-3)11-9-15/h4-12H,1-3H3,(H,20,25)/b17-12-

InChI Key

VLASJDMBMVFGGD-ATVHPVEESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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